Paroxetine Mesylate

Descripción general

Descripción

El mesilato de paroxetina es un inhibidor selectivo de la recaptación de serotonina (ISRS) que se utiliza principalmente como antidepresivo. Se prescribe comúnmente para el tratamiento del trastorno depresivo mayor, el trastorno obsesivo-compulsivo, el trastorno de pánico, el trastorno de ansiedad social, el trastorno de estrés postraumático, el trastorno de ansiedad generalizada y el trastorno disfórico premenstrual . El mesilato de paroxetina es conocido por su alta potencia y selectividad en la inhibición de la recaptación de serotonina, lo que lo hace efectivo para aliviar los síntomas de estos trastornos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del mesilato de paroxetina implica varios pasos, comenzando con el alcaloide arecolina. El proceso generalmente incluye los siguientes pasos :

Preparación del Intermediario de Piperidina: La arecolina se utiliza para preparar intermediarios de piperidina a través de una serie de reacciones que involucran hidrogenación y ciclización.

Formación de la Base de Paroxetina: El intermediario de piperidina luego se hace reaccionar con 4-fluoro-α-metil estireno para formar la base de paroxetina.

Conversión a Sal de Mesilato: La base de paroxetina finalmente se convierte en mesilato de paroxetina haciendo reaccionar con ácido metanosulfónico.

Métodos de Producción Industrial

La producción industrial del mesilato de paroxetina sigue rutas sintéticas similares, pero se optimiza para operaciones a gran escala. El proceso involucra un control estricto de las condiciones de reacción, los pasos de purificación y el control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El mesilato de paroxetina se somete a varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción son menos comunes para el mesilato de paroxetina.

Sustitución: Pueden ocurrir reacciones de sustitución, particularmente involucrando el átomo de flúor en el anillo aromático.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Sustitución: Reactivos como el hidróxido de sodio y otras bases pueden facilitar las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son típicamente metabolitos inactivos que se excretan del cuerpo .

Aplicaciones Científicas De Investigación

Treatment of Vasomotor Symptoms

Paroxetine mesylate is notably recognized for its FDA-approved use as a non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. The branded formulation, Brisdelle™, contains 7.5 mg of this compound and was approved in 2013.

Clinical Efficacy

- Randomized Controlled Trials : Two pivotal Phase III trials demonstrated that this compound significantly reduces the frequency and severity of hot flashes compared to placebo.

- In a 12-week study, participants receiving paroxetine experienced a mean weekly reduction in hot flash frequency of -43.5 compared to -37.3 for the placebo group (p = 0.009) .

- A subsequent 24-week trial confirmed these findings with a reduction of -37.2 in the treatment group versus -27.6 in the placebo group (p = 0.0001) .

Statistical Overview

| Study Duration | Paroxetine Group Mean Reduction | Placebo Group Mean Reduction | p-value |

|---|---|---|---|

| 12 weeks | -43.5 | -37.3 | 0.009 |

| 24 weeks | -37.2 | -27.6 | 0.0001 |

Anticancer Properties

Recent studies have indicated that paroxetine may have potential applications in oncology, particularly concerning breast cancer treatment.

Clinical Findings

- A study published in 2019 highlighted that paroxetine not only reduced the viability of cancer cells but also exhibited synergistic effects with standard chemotherapy drugs .

Treatment of Depression and Anxiety Disorders

This compound remains a cornerstone treatment for major depressive disorder and various anxiety disorders.

Pharmacological Insights

- As an SSRI, paroxetine works by increasing serotonin levels in the brain, which can help improve mood and anxiety symptoms.

- It is one of the most commonly prescribed medications for these conditions due to its efficacy and relatively favorable side effect profile compared to older antidepressants .

Side Effects and Considerations

While this compound is effective, it is essential to consider potential side effects:

Mecanismo De Acción

El mesilato de paroxetina mejora la actividad serotoninérgica al inhibir la recaptación presináptica de serotonina a través del transportador de serotonina (SERT). Esta inhibición aumenta el nivel de serotonina en la hendidura sináptica, lo que ayuda a aliviar los síntomas de la depresión y la ansiedad . Los objetivos moleculares involucrados incluyen el transportador de serotonina y varios receptores en el cerebro que modulan el estado de ánimo y la ansiedad .

Comparación Con Compuestos Similares

Compuestos Similares

Fluoxetina: Otro ISRS con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Sertralina: Un ISRS que también se utiliza para tratar la depresión y los trastornos de ansiedad.

Citalopram: Un ISRS con un perfil terapéutico similar pero diferente estructura química.

Singularidad del Mesilato de Paroxetina

El mesilato de paroxetina es único en su alta potencia y selectividad para el transportador de serotonina. Tiene una vida media relativamente corta en comparación con otros ISRS, lo que puede influir en su perfil de dosificación y retirada . Además, el mesilato de paroxetina es conocido por su formulación de liberación controlada, lo que reduce la probabilidad de náuseas asociadas con su uso .

Actividad Biológica

Paroxetine mesylate is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of vasomotor symptoms (VMS) associated with menopause. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological mechanisms, clinical efficacy, and safety profile.

This compound functions by inhibiting the serotonin transporter (SERT), which leads to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for alleviating symptoms related to serotonin deficiency, such as mood disorders and VMS. The compound's structure allows it to bind effectively to SERT, enhancing serotonergic neurotransmission.

Key Points:

- Target : Serotonin transporter (SERT)

- Effect : Inhibition of serotonin reuptake

- Outcome : Increased serotonin availability in the brain

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Bioavailability | Nearly 100% after oral dosing |

| Volume of Distribution | 3.1 to 28.0 L/kg |

| Mean Elimination Half-life | Approximately 21 hours |

| Protein Binding | ~95% (mainly to P-glycoprotein) |

This compound is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in its pharmacokinetics. Genetic polymorphisms in CYP2D6 can influence drug metabolism, leading to variations in therapeutic effects and side effects among individuals .

Clinical Efficacy

This compound has been evaluated in several clinical trials for its effectiveness in treating VMS. Notably, it has been shown to significantly reduce both the frequency and severity of hot flashes.

Clinical Trial Findings:

- Study Design : Two phase III trials with over 900 participants.

- Dosage : Effective at doses as low as 7.5 mg/day.

- Results :

Case Studies

A review of clinical cases indicates that this compound is well-tolerated among patients with VMS, with a low incidence of withdrawal symptoms upon discontinuation. In one study involving menopausal women, this compound was noted to provide relief from severe hot flashes while maintaining a favorable safety profile compared to hormone replacement therapy (HRT) .

Safety Profile

While this compound is generally well-tolerated, it is associated with some adverse effects:

Propiedades

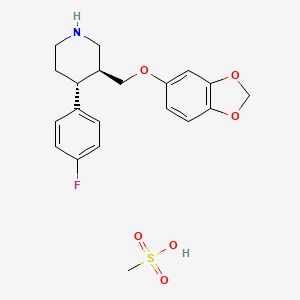

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIJTGJXUHTGGZ-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944385 | |

| Record name | Paroxetine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217797-14-3 | |

| Record name | Paroxetine Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXETINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.